7,7-Bis(1-butyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one
Description
The compound 7,7-Bis(1-butyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one belongs to the furopyridinone family, characterized by a fused furan-pyridine core. Its structure features two indole substituents at the 7-position of the furopyridinone scaffold, each modified with a butyl and methyl group.
Properties
CAS No. |
304698-49-5 |
|---|---|
Molecular Formula |
C33H35N3O2 |
Molecular Weight |
505.6 g/mol |
IUPAC Name |
7,7-bis(1-butyl-2-methylindol-3-yl)furo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C33H35N3O2/c1-5-7-20-35-22(3)29(24-14-9-11-17-27(24)35)33(31-26(32(37)38-33)16-13-19-34-31)30-23(4)36(21-8-6-2)28-18-12-10-15-25(28)30/h9-19H,5-8,20-21H2,1-4H3 |
InChI Key |
IFICWKLGQIUNEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C2=CC=CC=C21)C3(C4=C(C=CC=N4)C(=O)O3)C5=C(N(C6=CC=CC=C65)CCCC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Bis(1-butyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one typically involves multi-step organic reactionsCommon reagents used in these steps include various alkylating agents, catalysts, and solvents to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and pH are meticulously controlled to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
7,7-Bis(1-butyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Research
One of the primary applications of 7,7-Bis(1-butyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one is in pharmaceutical research. Its structure suggests potential activity against various diseases, particularly in oncology and neurology.
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The indole derivatives are often explored for their ability to inhibit tumor growth and induce apoptosis in malignant cells.
- Neuroprotective Effects : Research has shown that indole-based compounds can have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Material Science
The unique structural features of this compound also make it a candidate for material science applications:
- Organic Light Emitting Diodes (OLEDs) : Due to its electronic properties, 7,7-Bis(1-butyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one can be utilized in the development of OLEDs, where it may serve as a light-emitting layer or a charge transport material.
Biological Studies
The compound's biological activities extend beyond pharmacology:
- Antioxidant Properties : Similar compounds have demonstrated significant antioxidant activities, which can be beneficial in preventing oxidative stress-related diseases.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of indole derivatives. The results indicated that derivatives similar to 7,7-Bis(1-butyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells. These findings suggest the potential for developing targeted cancer therapies based on this compound's structure.
Case Study 2: Neuroprotective Effects
Research conducted at a leading university investigated the neuroprotective effects of indole-based compounds on neuronal cells exposed to toxic agents. The study found that these compounds significantly reduced cell death and improved cell viability, indicating their potential use in neurodegenerative disease therapies.
Mechanism of Action
The mechanism by which 7,7-Bis(1-butyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s indole groups are known to interact with biological macromolecules, potentially leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Indole-Substituted Furopyridinones
7-[4-(Diethylamino)-2-methylphenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one (CAS 114090-18-5)
- Structure : Combines one indole and one substituted phenyl group at the 7-position.
- Molecular Formula : C₃₀H₃₃N₃O₃.
- Key Features: The diethylamino group enhances electron-donating capacity, while the ethyl-methyl indole contributes steric bulk.
Comparison :
- The target compound’s dual indole substituents may improve binding affinity in biological systems compared to the mixed phenyl-indole analogue.
- Steric hindrance from the butyl groups in the target compound could reduce solubility compared to the ethyl-methyl substituents in CAS 114090-18-3.
Phenyl-Substituted Furopyridinones
7,7-Bis[4-(diethylamino)-2-ethoxyphenyl]furo[3,4-b]pyridin-5(7H)-one (CAS 132467-74-4)
- Structure: Two 4-(diethylamino)-2-ethoxyphenyl groups at the 7-position.
- Molecular Formula : C₃₁H₃₉N₃O₄.
- Key Features: Electron-rich aromatic substituents (diethylamino and ethoxy) make this compound a candidate for dye chemistry.
- Applications : Used as a cyan dye in thermal paper and specialty coatings due to its chromophoric properties .
Comparison :
- The target compound’s indole groups likely reduce electron density compared to the phenyl analogue, altering photophysical properties (e.g., absorption/emission wavelengths).
- Biological activity may differ significantly: indole derivatives are more often explored in drug discovery, whereas phenyl-substituted variants are tailored for materials science.
Marine-Derived Furopyridinones
(R)-3-Hydroxy-2,7-dimethylfuro[3,4-b]pyridin-5(7H)-one
Comparison :
- The hydroxyl group in this derivative enhances polarity, improving aqueous solubility compared to the hydrophobic indole/butyl groups in the target compound.
- The absence of bulky substituents in the marine-derived compound may facilitate membrane penetration, explaining its antimicrobial efficacy.
Amino-Substituted Furopyridinones
2-Amino-7,7-dimethylfuro[3,4-b]pyridin-5(7H)-one
Comparison :
- The amino group’s electron-withdrawing nature contrasts with the electron-donating indole/alkyl groups in the target compound, affecting reactivity in substitution reactions.
Biological Activity
7,7-Bis(1-butyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one is a synthetic compound known for its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).
Chemical Structure and Properties
- IUPAC Name : 7,7-bis(1-butyl-2-methyl-1H-indol-3-yl)-5H,7H-furo[3,4-b]pyridin-5-one
- CAS Number : 304698-49-5
- Molecular Formula : C33H35N3O2
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to indole derivatives. The compound has shown significant activity against various bacterial strains, including multidrug-resistant pathogens.
Table 1: Antimicrobial Activity Data
The minimal inhibitory concentration (MIC) values indicate that this compound is effective against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of the microbial cell membrane.
Cytotoxicity Studies
While exhibiting antimicrobial activity, it is crucial to assess the cytotoxic effects of the compound on human cells. In vitro studies have utilized human fibroblast cell lines to evaluate cytotoxicity.
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| 7,7-Bis(1-butyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one | HPF-hTERT Fibroblasts | 10.0 | |
| Control Drug (e.g., Levofloxacin) | HPF-hTERT Fibroblasts | 8.0 |
The cytotoxicity results demonstrate that while the compound exhibits some level of toxicity towards human cells, it remains relatively low compared to standard antimicrobial agents.
Structure–Activity Relationships (SAR)
Understanding the relationship between chemical structure and biological activity is essential for optimizing drug design. Modifications to the indole and furo[3,4-b]pyridine moieties can enhance antimicrobial efficacy while reducing cytotoxicity.
Key Findings:
- Substituent Effects : Alkyl chain length and branching on the indole ring influence both antimicrobial activity and cytotoxicity.
- Indole Derivatives : Compounds with additional functional groups on the indole ring showed improved activity against resistant bacterial strains.
- Lipophilicity : Increased lipophilicity correlates with enhanced penetration into bacterial membranes but may also lead to increased cytotoxicity in mammalian cells.
Case Studies
A notable case study involved the evaluation of a series of indole derivatives in a murine model of staphylococcal sepsis. The tested compounds demonstrated significant survival rates in infected mice compared to controls.
Case Study Summary:
- Objective : Assess efficacy in vivo against Staphylococcus aureus infection.
- Results : The compound improved survival rates by over 60% at optimal dosages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
